molecular formula C26H23BrClN3S B11054985 N~2~-Allyl-4-(4-bromophenyl)-1-(4-chlorophenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide

N~2~-Allyl-4-(4-bromophenyl)-1-(4-chlorophenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide

Cat. No.: B11054985
M. Wt: 524.9 g/mol
InChI Key: ZTQJLDJUKOSECO-UHFFFAOYSA-N
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Description

N~2~-Allyl-4-(4-bromophenyl)-1-(4-chlorophenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes bromine and chlorine substituents, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-Allyl-4-(4-bromophenyl)-1-(4-chlorophenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide involves multiple steps, including the formation of the diazacyclopenta[CD]azulene core and subsequent functionalization with bromine, chlorine, and allyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated systems could enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N~2~-Allyl-4-(4-bromophenyl)-1-(4-chlorophenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups such as alkyl or aryl groups .

Scientific Research Applications

N~2~-Allyl-4-(4-bromophenyl)-1-(4-chlorophenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-Allyl-4-(4-bromophenyl)-1-(4-chlorophenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N~2~-Allyl-4-(4-bromophenyl)-1-(4-fluorophenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide
  • N~2~-Allyl-4-(4-bromophenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide

Uniqueness

N~2~-Allyl-4-(4-bromophenyl)-1-(4-chlorophenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide is unique due to the presence of both bromine and chlorine substituents, which can influence its chemical reactivity and biological activity. This makes it distinct from similar compounds that may have different substituents .

Properties

Molecular Formula

C26H23BrClN3S

Molecular Weight

524.9 g/mol

IUPAC Name

2-(4-bromophenyl)-6-(4-chlorophenyl)-N-prop-2-enyl-1,4-diazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide

InChI

InChI=1S/C26H23BrClN3S/c1-2-14-29-25(32)24-23(18-8-12-20(28)13-9-18)21-5-3-4-15-30-22(16-31(24)26(21)30)17-6-10-19(27)11-7-17/h2,6-13,16H,1,3-5,14-15H2,(H,29,32)

InChI Key

ZTQJLDJUKOSECO-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=S)C1=C(C2=C3N1C=C(N3CCCC2)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Cl

Origin of Product

United States

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